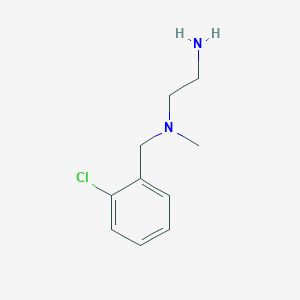

N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine

CAS No.:

Cat. No.: VC13377712

Molecular Formula: C10H15ClN2

Molecular Weight: 198.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15ClN2 |

|---|---|

| Molecular Weight | 198.69 g/mol |

| IUPAC Name | N'-[(2-chlorophenyl)methyl]-N'-methylethane-1,2-diamine |

| Standard InChI | InChI=1S/C10H15ClN2/c1-13(7-6-12)8-9-4-2-3-5-10(9)11/h2-5H,6-8,12H2,1H3 |

| Standard InChI Key | WBXQRAWIAAAYJR-UHFFFAOYSA-N |

| SMILES | CN(CCN)CC1=CC=CC=C1Cl |

| Canonical SMILES | CN(CCN)CC1=CC=CC=C1Cl |

Introduction

Structural and Physicochemical Properties

N1-(2-Chlorobenzyl)-N1-methylethane-1,2-diamine has the molecular formula C₁₀H₁₅ClN₂ and a molecular weight of 198.69 g/mol . Its structure consists of an ethane-1,2-diamine backbone substituted at the N1 position with a methyl group and a 2-chlorobenzyl moiety (Fig. 1). Key physicochemical parameters inferred from its 3-chloro isomer include:

| Property | Value | Source |

|---|---|---|

| Exact Mass | 198.092 g/mol | |

| Topological Polar Surface Area | 29.26 Ų | |

| LogP (Partition Coefficient) | 2.43 | |

| HS Code | 2921590090 (Aromatic polyamines) |

The LogP value suggests moderate lipophilicity, favorable for membrane permeability in biological systems. The polar surface area indicates potential hydrogen-bonding capacity, influencing solubility and reactivity .

Synthetic Methodologies

Reductive Amination Approach

A common route to analogous diamines involves reductive amination. For example, Sivanesan et al. synthesized N1-(2-aminoethyl)-N1-methylethane-1,2-diamine derivatives by reacting amines with aldehydes followed by NaBH₄ reduction . Adapting this method:

-

Condensation: React 2-chlorobenzaldehyde with N-methylethane-1,2-diamine in ethanol under nitrogen.

-

Reduction: Treat the intermediate imine with NaBH₄ in methanol to yield the target diamine .

This method typically achieves yields of 85–99% for related structures .

Darzens Reaction-Based Synthesis

González et al. demonstrated a one-pot synthesis of vicinal diamines from aldehydes using a Darzens reaction followed by amine coupling and reduction . Applied to N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine:

-

Epoxide Formation: React 2-chlorobenzaldehyde with chloromethylphenylsulfone and a base.

-

Ring-Opening: Treat the epoxide with methylethane-1,2-diamine.

-

Reduction: Use NaBH₄ to reduce secondary amines .

Reported yields for similar compounds range from 44–92% .

Applications and Biological Relevance

Catalysis

Diamines serve as ligands in catalytic systems. For instance, Sivanesan et al. utilized tertiary diamines to enhance CO₂ absorption in salt-based catalysts, highlighting their role in environmental applications . The electron-withdrawing 2-chloro group in N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine could modulate ligand-metal interactions, potentially improving catalytic efficiency .

Future Directions

-

Synthetic Optimization: Improve yields via microwave-assisted or flow chemistry techniques.

-

Biological Screening: Evaluate CaSR modulation and antimicrobial activity given the chlorobenzyl motif’s prevalence in bioactive molecules .

-

Material Science Applications: Explore use in metal-organic frameworks (MOFs) or polymer catalysts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume